3-Methyl-1H-indazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-indazole-5-boronic acid is a chemical compound with the CAS Number: 1245816-25-4 . It has a molecular weight of 175.98 and its IUPAC name is 3-methyl-1H-indazol-5-ylboronic acid . It is a solid substance and is usually stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BN2O2/c1-5-7-4-6 (9 (12)13)2-3-8 (7)11-10-5/h2-4,12-13H,1H3, (H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 175.98 . The compound is usually stored in a refrigerator .Scientific Research Applications
Pharmacological Importance of Indazole Derivatives
Indazole derivatives, including those modified with boronic acid groups like 3-Methyl-1H-indazole-5-boronic acid, are of significant pharmacological interest. These compounds serve as the core structure for various compounds with potential therapeutic value. They exhibit promising anticancer and anti-inflammatory activities, and are also applied in disorders involving protein kinases and neurodegeneration. Their defined mechanisms of action pave the way for new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Boronic Acid in Drug Discovery
Boronic acid derivatives are increasingly incorporated into medicinal chemistry, with the FDA and Health Canada approving several boronic acid drugs. These compounds potentially enhance drug potency or improve pharmacokinetics. The unique properties of boronic acids, like those seen in this compound, are leveraged for the discovery of new drugs, indicating a growing trend in their application for therapeutic purposes (Plescia & Moitessier, 2020).
Boron Removal Applications
In the context of environmental applications, the behavior of boron, including compounds like this compound, is critical in seawater desalination. The removal of boron by reverse osmosis membranes is a vital process to meet drinking water standards, showcasing an application of boron chemistry beyond pharmacology (Tu, Nghiem, & Chivas, 2010).
Boron in Plant Nutrition
Boron compounds, including those with boronic acid groups, are explored for their role in plant boron nutrition. The development of boron-buffered solutions for studies on plant boron nutrition highlights the versatility of boronic acid derivatives in agricultural sciences, offering insights into their use in controlled studies of plant growth and development (Asad, Bell, Dell, & Huang, 2004).
Corrosion Inhibition
Compounds containing boronic acid functionalities, including this compound, are examined for their potential as corrosion inhibitors. The study of tolyltriazole, which shares structural similarities with indazole derivatives, in protecting copper against corrosion, provides a basis for exploring indazole-boronic acid derivatives in materials science for protecting metal surfaces (Walker, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and coupling partners.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Methyl-1H-indazol-5-yl-5-boronic acid would act as a nucleophile. The boronic acid moiety would undergo transmetalation with a palladium catalyst, transferring the organic group (in this case, the 3-Methyl-1H-indazol-5-yl group) to the palladium . This forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s use in the synthesis of various bioactive molecules suggests that it could indirectly influence numerous biochemical pathways depending on the final product of the synthesis .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body . The compound’s bioavailability would depend on factors such as its formulation, route of administration, and the individual’s physiological characteristics .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indazol-5-yl-5-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-Methyl-1H-indazol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, temperature, and solvent . Furthermore, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
(3-methyl-2H-indazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMZQXVUISBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657255 |
Source
|
Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245816-25-4 |
Source
|
Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.